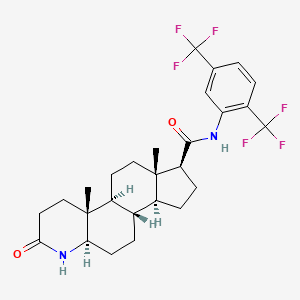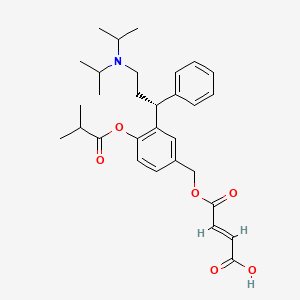
Indoxacarb Impurity 3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Applications De Recherche Scientifique
Ecotoxicological Impact Assessment
Indoxacarb Impurity 3: has been studied for its ecotoxicological effects on non-target species. For instance, research on the snail species Theba pisana has shown that exposure to indoxacarb can significantly reduce food intake and growth, indicating its potential negative impact on terrestrial ecosystems .
Behavioral and Transcriptomic Studies
Studies involving Ischnura senegalensis , a damselfly species, have revealed that indoxacarb can cause abnormal body movements and locomotory impairments. Transcriptomic analyses suggest that genes related to muscle function are significantly affected, highlighting the importance of considering the impact of insecticides on non-target predatory insects .
Pesticide Efficacy and Detoxification Mechanisms
Indoxacarb is noted for its broad-spectrum efficacy against various pests, including lepidopterans, ants, cockroaches, leafhoppers, and aphids. Research into its detoxification mechanisms has shown that lower concentrations may be mitigated by the cytochrome P450 gene, providing insights into how non-target organisms cope with pesticide exposure .
Mécanisme D'action
Target of Action
Indoxacarb, the parent compound of Indoxacarb Impurity 3, is primarily targeted towards neuronal sodium channels . These channels play a crucial role in the transmission of nerve impulses in many organisms, including pests that Indoxacarb is designed to control .
Mode of Action
Indoxacarb interacts with its targets by blocking neuronal sodium channels . This blockage disrupts the normal flow of sodium ions, which is essential for nerve impulse transmission. As a result, the affected pests become paralyzed and eventually die .
Biochemical Pathways
It’s known that the parent compound, indoxacarb, affects theneurological pathway by blocking sodium channels . This blockage disrupts the normal functioning of the nervous system, leading to paralysis and death of the pest .
Pharmacokinetics
Studies on indoxacarb show that it isslowly absorbed in the body at low doses . At higher doses, absorption is saturated . The compound is also fairly lipophilic, with a log Kow of 4.65, which could influence its distribution within the body .
Result of Action
The primary result of Indoxacarb’s action is the paralysis and subsequent death of the pests it targets . This is due to the disruption of normal nerve impulse transmission caused by the blockage of sodium channels .
Action Environment
The action of Indoxacarb Impurity 3 can be influenced by various environmental factors. For instance, Indoxacarb, the parent compound, has been shown to degrade well in soil under aerobic conditions . Therefore, the presence of oxygen and microorganisms in the soil could potentially affect the stability and efficacy of Indoxacarb Impurity 3. Additionally, the compound’s lipophilicity could influence its behavior in different environmental contexts .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Indoxacarb Impurity 3 involves the conversion of 4-bromo-2-nitroaniline to 4-bromo-2-aminophenol, followed by the reaction with 2-chloro-5-nitrobenzaldehyde to form the final product.", "Starting Materials": [ "4-bromo-2-nitroaniline", "2-chloro-5-nitrobenzaldehyde", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Reduction of 4-bromo-2-nitroaniline with sodium borohydride in ethanol to form 4-bromo-2-aminophenol", "Step 2: Acidification of the reaction mixture with hydrochloric acid to protonate the amine group", "Step 3: Extraction of the protonated amine with ethyl acetate", "Step 4: Neutralization of the aqueous layer with sodium hydroxide to form the free amine", "Step 5: Reaction of the free amine with 2-chloro-5-nitrobenzaldehyde in ethanol to form Indoxacarb Impurity 3", "Step 6: Isolation of the product by filtration and purification by recrystallization" ] } | |
Numéro CAS |
133001-07-7 |
Formule moléculaire |
C17H13ClFN3O |
Poids moléculaire |
329.76 |
Apparence |
solid |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
4-[[3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(methoxymethyl)-](/img/structure/B601964.png)
![2-{(1S)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-{[(2-methylpropanoyl)oxy]methyl}phenyl 2-methylpropanoate](/img/structure/B601966.png)

